molecular formula C21H24N6O4S2 B1245984 venturamide A

venturamide A

Cat. No.: B1245984
M. Wt: 488.6 g/mol
InChI Key: OJMSNONHTSXZKM-GPCCPHFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venturamide A is an eighteen-membered homodetic cyclic peptide which is isolated from Oscillatoria sp. and exhibits antimalarial activity against the W2 chloroquine-resistant strain of the malarial parasite, Plasmodium falciparum. It has a role as a metabolite and an antimalarial. It is a homodetic cyclic peptide, a macrocycle, a member of 1,3-oxazoles and a member of 1,3-thiazoles.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of Venturamide A is its antimalarial activity. Research has demonstrated that this compound exhibits potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy Data

  • IC50 Values : this compound has shown an IC50 value of approximately 8.2 µM against the W2 chloroquine-resistant strain of P. falciparum . This indicates a strong potential for use as an antimalarial agent.
  • Cytotoxicity : The compound displays mild cytotoxicity towards mammalian Vero cells, with an IC50 value of 86 µM, suggesting a favorable selectivity profile for targeting malaria parasites over human cells .

Additional Biological Activities

Beyond its antimalarial properties, this compound has been investigated for other biological activities:

  • Antiparasitic Activity : Studies indicate that this compound also exhibits activity against other tropical parasites such as Trypanosoma cruzi and Leishmania donovani, although with less potency compared to its effects on malaria .
  • Anticancer Potential : Preliminary research has suggested that this compound may have anticancer properties, particularly against MCF-7 breast cancer cells. The mechanism by which it exerts these effects remains to be fully elucidated .

Case Studies

Several studies have explored the applications and efficacy of this compound:

  • Isolation and Characterization : In a study published in 2007, researchers isolated this compound from Oscillatoria sp. and characterized its structure using NMR techniques. This study established the foundation for further investigations into its biological activities .
  • Comparative Efficacy : Another study compared the antimalarial efficacy of this compound with other known compounds. Results indicated that it possesses comparable activity to established antimalarials like chloroquine but with a different mechanism that warrants further exploration .
  • Structural Analysis : Recent research utilized advanced spectroscopic techniques to confirm the structural integrity and stereochemistry of this compound, reinforcing its potential as a lead compound in drug development .

Properties

Molecular Formula

C21H24N6O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

(4R,11R,18R)-4,7,11-trimethyl-18-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C21H24N6O4S2/c1-8(2)14-21-25-12(7-33-21)16(28)22-9(3)19-27-15(11(5)31-19)18(30)23-10(4)20-24-13(6-32-20)17(29)26-14/h6-10,14H,1-5H3,(H,22,28)(H,23,30)(H,26,29)/t9-,10-,14-/m1/s1

InChI Key

OJMSNONHTSXZKM-GPCCPHFNSA-N

Isomeric SMILES

C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C(C)C)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C

Synonyms

venturamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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